Although not directly discussed in the context of 2,6-Difluoro-4-hydroxybenzamide, one of the provided papers [] explores the topoisomerase II inhibitory activity of structurally related quinolinecarboxylic acid derivatives. Topoisomerase II is an essential enzyme involved in DNA replication and repair, making it a target for anticancer drug development.
Compound Description: This compound serves as a foundational structure in the exploration of antiestrogenic and antitumor properties. It exhibits inherent antiestrogenic activity. Researchers aimed to enhance its activity by introducing hydrophobic substituents at the ortho positions of the benzamide moiety. []
2,6-Difluoro-4-nitroaniline
Compound Description: This compound has been investigated for its electronic structure and properties using quantum chemical approaches. Studies explored its behavior in various solvents, revealing the influence of the environment on its electronic structure and geometry. []
Compound Description: This compound's crystal structure has been elucidated, revealing key structural features like planarity and the presence of intra- and intermolecular hydrogen bonds. The study highlights the importance of hydrogen bonding in its crystal packing. []
Compound Description: A series of 3,5-Dichloro-2,6-difluoro-4-X-pyridine compounds, where X represents various substituents, were investigated using 35Cl nuclear quadrupole resonance (NQR) spectroscopy and quantum chemical calculations. The study aimed to understand the impact of different substituents on the electronic environment and conformation of the molecules. []
Compound Description: These novel ligands were synthesized using a Suzuki coupling reaction followed by condensation with arylaldehydes. The study focuses on developing an efficient synthetic route for these ligands. []
Compound Description: This compound exhibits potent and selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It has shown promising results in treating diet-induced nonalcoholic fatty liver disease (NAFLD) in mice by lowering serum insulin levels, reducing lipid accumulation in the liver, and improving liver morphology. []
Compound Description: Identified as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Extensive structure-activity relationship studies led to its development, optimizing its lipophilicity and pharmacokinetic profile. It displayed promising results in preclinical rheumatoid arthritis models and exhibited a favorable safety profile in Phase 1 clinical trials. []
Compound Description: This iridium(III) complex, incorporating 2,3′-bipyridine ligands, exhibits strong emission in the blue-to-green region, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic lighting applications. Its crystal structure highlights the distorted octahedral coordination environment around the iridium ion. []
Compound Description: This platinum(II) complex demonstrates aggregation-induced emission (AIE), exhibiting a shift in color and luminescence upon aggregation both in solution and solid states. The study proposes its potential application in chloroform detection. []
Compound Description: These compounds, synthesized as potential synthetic lipids for drug delivery systems, have been characterized for their self-assembling properties. The study found that the compound with nonyl ester groups formed liposomes, while the one with ethyl ester groups did not form stable self-assembled structures. []
4-Bromo-2,6-difluoro-N-methylaniline
Compound Description: This compound was investigated to determine the rotational barrier around the Csp2-N bond using 19F NMR spectroscopy and molecular orbital calculations. The study aimed to understand the impact of halogen substituents on the rotational barrier and compare it with similar aniline derivatives. []
2,6-Difluoro-p-benzoquinone
Compound Description: This compound is a useful dienophile in Diels-Alder reactions. Its synthesis involves the oxidation of 2,6-difluoroaniline. []
Compound Description: This compound was studied using AM1 calculations to understand its conformational preferences, electronic structure, and potential active sites. The research aimed to elucidate its structure-activity relationship, focusing on its interactions with the reverse transcriptase (RT) enzyme. []
Compound Description: This compound exists in different crystalline modifications and exhibits anticonvulsive activity. The invention describes these modifications characterized by powder X-ray diffraction analysis and their potential pharmaceutical applications. []
4- Bromo-2,6-difluoro methoxy benzene
Compound Description: A synthetic method for preparing 4-Bromo-2,6-difluoro methoxy benzene has been described, highlighting the efficiency and scalability of the process. []
Compound Description: The crystal structure of this platinum(II) complex, containing a 2′,6′-difluoro-2,3′-bipyridine ligand and a pentane-2,4-dionato ligand, has been reported. []
Compound Description: This compound acts as a novel allosteric potentiator of AMPA receptors, a type of glutamate receptor in the brain. It selectively enhances AMPA receptor responses to glutamate, particularly the flop isoforms. [] Additionally, PEPA has been used to activate the lateral hypothalamus (LH) in studies investigating the role of the LH-habenula circuit in cocaine-induced psychomotor responses. []
4-Azido-2,3,5,6-tetrafluoropyridine, 4-Azido-3-chloro-2,5,6-trifluoro-pyridine and 4-Azido-3,5-dichloro-2,6-difluoro-pyridine
Compound Description: These azidopyridine derivatives were synthesized and their thermal reactions were investigated. The study explored their reactivity in various reactions, including the Staudinger reaction, cycloadditions, and C-H insertion reactions. []
Compound Description: This compound is an antibacterial fluoroquinolone, existing as a racemic twin in its crystal structure. The crystal structure reveals key interactions such as π-π stacking and various hydrogen bonds that contribute to its stability. []
Compound Description: This compound, also known as Pyrromethene 580, is a member of the BODIPY dye family and has been structurally characterized. Its crystal structure reveals two independent molecules in the asymmetric unit, with the boron-dipyrromethene (BODIPY) core exhibiting a planar conformation. []
Compound Description: This study investigated the formation of isostructural solid solutions between various 2,6-disubstituted-N-phenylformamides and N-phenylthioamides. The research explored how different substituents influence the crystal packing and hydrogen bonding patterns in the solid state. []
Compound Description: This compound's crystal structure reveals the spatial arrangement of its substituents and the presence of intermolecular hydrogen bonds, contributing to its packing in the solid state. []
Compound Description: This series encompasses six five-coordinate iron and cobalt complexes with difluoro-substituted 2,6-bis(imino)pyridyl ligands. These complexes demonstrate high activity as catalysts in ethylene oligomerization reactions, producing mainly dimer, trimer, and tetramer products. The study highlights the influence of fluorine substitution on the catalytic activity and selectivity of these complexes. [, ]
Compound Description: These compounds, designed as dihydro-alkoxy-benzyl-oxopyrimidine (DABO) derivatives, were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). The study focused on exploring the effect of electron-withdrawing substituents on the benzyl unit and their impact on anti-HIV-1 activity. Compounds containing a 6-(2,6-difluorophenylmethyl) substituent (F-DABOs) exhibited potent anti-HIV-1 activity. []
Compound Description: These compounds represent a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) designed based on the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) scaffold. The study explored the replacement of the sulfur atom in F(2)-S-DABOs with an amino group to introduce a new anchor point for interactions with the HIV-1 RT enzyme. These F(2)-NH-DABOs demonstrated potent anti-HIV-1 activity, comparable to the reference compound MKC-442. Notably, one compound showed activity against the Y181C HIV-1 mutant strain, suggesting its potential to overcome drug resistance. []
Compound Description: This aza-nucleoside was synthesized from trans-4-Hydroxy-D-proline using a Mitsunobu reaction followed by a series of transformations, including fluorination using 2,2-difluoro-1,3-dimethylimidazolidine (DFI). []
2,6-Dichloro-4-trichloromethylpyridine, 2,6-Dichloro-3-trichloromethylpyridine, and their N-oxides
Compound Description: The reactions of these halogenated pyridines with various nucleophiles were investigated. The study revealed differences in reactivity depending on the position of the trichloromethyl group and the presence of N-oxidation. []
Compound Description: These halogenated tyrosine derivatives were synthesized from the corresponding 2,6-dihalo-4-methoxybenzyl alcohols. []
Compound Description: This compound, DIO, is a liquid crystal molecule known for its unique ferroelectric nematic phase and high dielectric constant. The study explored the impact of replacing the 1,3-dioxane unit with ester units (EST analogs) on the liquid crystal properties. The EST analogs exhibited similar ferroelectric phases, and interestingly, one analog with a defluorinated benzoate unit displayed a ferroelectric smectic A phase. []
8-(4-carboxyphenyl)-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BDP) and 8-(4-carboxyphenyl)-2,6-diiodo-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (I2-BDP)
Compound Description: These two BODIPY dyes, BDP and I2-BDP, were used to functionalize CsPbBr3 perovskite nanocrystals (NCs) to form nanohybrids for photosensitization and photocatalytic applications. The study investigated the energy and charge transfer mechanisms between the perovskite NCs and the BODIPY dyes upon visible light excitation. []
Overview
2,6-Difluoro-4-hydroxybenzamide is an organic compound characterized by its molecular formula C7H5F2NO2 and a molecular weight of 173.12g/mol. This compound features two fluorine atoms and a hydroxyl group attached to a benzamide structure, which contributes to its unique chemical properties and potential applications in various fields, especially in medicinal chemistry.
Source
The compound is synthesized through specific chemical reactions involving fluorination and hydroxylation of benzamide derivatives. It has been identified as a significant intermediate in the synthesis of various pharmaceuticals and has garnered attention for its antibacterial properties .
Classification
2,6-Difluoro-4-hydroxybenzamide falls under the category of fluorinated aromatic compounds and benzamides. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Synthesis Analysis
Methods
The synthesis of 2,6-Difluoro-4-hydroxybenzamide typically involves the following steps:
Fluorination of Benzamide Precursor: The process often begins with the fluorination of a suitable benzamide precursor.
Reaction with Hydroxylamine: A common synthetic route includes reacting 2,6-difluorobenzoyl chloride with hydroxylamine hydrochloride under basic conditions to yield the desired product .
Conditions: Basic environment, often utilizing solvents like dimethylformamide or dichloromethane.
Yield Optimization: Techniques such as recrystallization or chromatography are employed for purification to enhance the yield and purity of the final product .
Molecular Structure Analysis
Structure
The molecular structure of 2,6-Difluoro-4-hydroxybenzamide can be represented as follows:
The benzene ring is substituted at positions 2 and 6 with fluorine atoms.
At position 4, a hydroxyl group is present, while the amide functional group is attached at position 1.
Data
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12g/mol
Structural Features: The presence of both electronegative fluorine atoms and a hydroxyl group influences its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Reactions
2,6-Difluoro-4-hydroxybenzamide can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Substitution Reactions: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Nucleophiles: Amines or thiols in the presence of catalysts .
Technical Details
Each reaction type requires specific conditions such as temperature control and solvent choice to optimize yields.
The products from these reactions can lead to derivatives that may have enhanced biological activity or different chemical properties .
Mechanism of Action
The primary mechanism of action for 2,6-Difluoro-4-hydroxybenzamide involves its role as an inhibitor of the bacterial cell division protein FtsZ. This protein is crucial for forming the Z-ring necessary for bacterial cytokinesis. By inhibiting FtsZ, this compound disrupts bacterial cell division, making it a candidate for antibacterial applications .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites on the aromatic ring .
Applications
Scientific Uses
2,6-Difluoro-4-hydroxybenzamide has several applications:
Medicinal Chemistry: Investigated for its potential as an antibacterial agent against multidrug-resistant strains of Staphylococcus aureus .
Research Tool: Used in studies exploring bacterial cell division mechanisms due to its inhibitory effects on FtsZ .
Synthesis Intermediate: Acts as a building block in the synthesis of more complex organic molecules, particularly in developing novel antimicrobial agents .
Introduction to 2,6-Difluoro-4-hydroxybenzamide in Antimicrobial Research
2,6-Difluoro-4-hydroxybenzamide (CAS: 1261825-32-4; Molecular Formula: C7H5F2NO2; Molecular Weight: 173.12 g/mol) is a fluorinated benzamide derivative of significant interest in antibacterial drug discovery. This compound belongs to a broader class of fluorinated benzamides that target the bacterial cell division protein FtsZ, a mechanism distinct from traditional antibiotic classes. The 4-hydroxy substitution on the benzamide scaffold differentiates it from the more extensively studied 3-alkoxy-2,6-difluorobenzamide derivatives like PC190723, while retaining the critical 2,6-difluoro motif essential for bioactivity. Stored under cool, dry conditions (2-8°C) to maintain stability, this compound serves as both a structural intermediate and a pharmacophore in developing novel antimicrobial agents targeting drug-resistant pathogens, particularly Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis[6][10].
Role of Fluorinated Benzamides in Targeting Bacterial Cell Division
Fluorinated benzamides represent a promising class of antibacterial agents that disrupt bacterial cytokinesis by inhibiting the essential cell division protein FtsZ. Their mechanism involves:
FtsZ Polymerization Interference: Binding to the interdomain cleft of FtsZ, a highly conserved bacterial tubulin homolog, preventing its GTP-dependent polymerization into functional Z-rings. This disrupts the formation of the divisome complex, leading to inhibition of septum formation and ultimately causing bacterial cell death [2][4].
Morphological Effects: Treatment results in characteristic cellular elongation, filamentation, and swelling due to aborted cell division, as confirmed through phase-contrast and electron microscopy studies of treated bacterial cells [3][10].
Overcoming Resistance: These compounds retain potent activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and linezolid-resistant S. aureus (LRSA). For example, advanced benzamides like TXH9179 exhibit MIC values of 0.25 µg/mL against these resistant strains, significantly lower than vancomycin (>512 µg/mL against VRSA) or linezolid (32 µg/mL against LRSA) [2].
Selectivity: The binding site (interdomain cleft) exhibits sufficient divergence from eukaryotic tubulin, enabling selective bacterial targeting and reducing cytotoxicity risks. Cytotoxicity assays (e.g., MTT tests on MRC-5 cells) confirm safety margins (TD90 >75 µg/mL) for optimized derivatives [3][10].
Table 1: Comparative Antibacterial Activity of Fluorinated Benzamides Targeting FtsZ
Historical Context: Evolution of Benzamide Derivatives as FtsZ Inhibitors
The development of benzamide-based FtsZ inhibitors represents a rational drug design trajectory beginning with simple benzamides and evolving into complex, potent derivatives:
First Generation (3-MBA): 3-Methoxybenzamide (3-MBA) served as the prototypical FtsZ inhibitor, demonstrating proof-of-concept that benzamides could disrupt cell division but exhibiting only moderate antibacterial activity (MICs >100 µg/mL) [4].
Fluorination Breakthrough: Introduction of 2,6-difluoro substituents dramatically enhanced potency. Compounds like 2,6-difluoro-3-methoxybenzamide (DFMBA) and 3-hexyloxy-2,6-difluorobenzamide (DFHBA) showed significantly lower MICs (1–16 µg/mL) against B. subtilis and S. aureus. This improvement was attributed to enhanced hydrophobic interactions and optimal conformational positioning within the FtsZ binding pocket [4].
PC190723 and Derivatives: The discovery of PC190723 (MIC: 1 µg/mL against S. aureus) marked a major milestone. Its thiazolo[5,4-b]pyridine scaffold bound FtsZ with high affinity but suffered from poor pharmacokinetics and metabolic instability [2][7].
Second Generation (TXA707/TXH9179): Structural optimization replaced metabolically labile groups with trifluoromethyl (TXA707) and acetylene (TXH9179) moieties. TXH9179 demonstrated a 4-fold lower MIC (0.25 µg/mL) than TXA707 against 55 clinical S. aureus isolates and reduced frequency of resistance. Its prodrug (TXH1033) showed efficacy in murine MRSA infection models [2].
Benzodioxane-Benzamides: Scaffold-hopping led to compounds like FZ100 and chloro-substituted benzodioxane derivatives ((S)-4), achieving MICs as low as 0.25 µg/mL against MRSA and activity against Mycobacterium tuberculosis (~10 µg/mL), highlighting spectrum expansion[10].
Biphenyl-Benzamides: Recent designs exploit hydrophobic extension into adjacent FtsZ pockets. Compound 30, featuring a biphenyl moiety, achieved remarkable MICs of 0.008 µg/mL against B. subtilis strains, demonstrating the impact of strategic hydrophobic bulk [8].
Structural Uniqueness of 2,6-Difluoro Substitution in Bioactive Molecules
The 2,6-difluoro substitution on the benzamide ring is a critical pharmacophoric element conferring distinct physicochemical and target-binding advantages:
Conformational Control: Fluorine atoms induce a non-planar dihedral angle (approximately -27°) between the carboxamide group and the aromatic ring. This contrasts sharply with the near-planar conformation (0° or 180°) of non-fluorinated benzamides. The energy barrier to adopt the bioactive conformation observed in FtsZ co-crystals (approximately -58°) is significantly lower for difluorinated compounds (1.98 kcal/mol) versus non-fluorinated analogs (3.71 kcal/mol), facilitating optimal binding [4].
Enhanced Binding Interactions: Computational docking and crystallography reveal key interactions:
The carboxamide group forms essential hydrogen bonds with FtsZ residues Val207, Leu209, and Asn263.
Hydrophobic Contacts: The 2-fluoro substituent interacts with Val203 and Val297, while the 6-fluoro group engages Asn263 via C-F/C=O interactions (distances: 2.9–3.3 Å). The 4-hydroxy group in 2,6-difluoro-4-hydroxybenzamide offers potential for hydrogen bonding or derivatization (e.g., etherification, acylation) to modulate solubility or affinity [4][6].
Electronic and Polarity Effects: Fluorine atoms increase the ring’s electrophilicity and introduce dipole moments favorable for interactions with the hydrophobic cleft. They also improve metabolic stability by resisting oxidative degradation compared to C-H bonds [4][8].
Role of the 4-Hydroxy Group: This substituent distinguishes 2,6-difluoro-4-hydroxybenzamide from the more common 3-alkoxy analogs. Positioned para to the carboxamide, it may influence electron distribution across the ring and present a site for further chemical modification to enhance solubility (e.g., glycosylation) or create prodrugs (e.g., phosphates, esters) [5][6].
Table 2: Conformational and Binding Effects of 2,6-Difluoro Substitution
Parameter
2,6-Difluorobenzamide (e.g., DFMBA)
Non-Fluorinated Benzamide (e.g., 3-MBA)
Impact on FtsZ Inhibition
Preferred Dihedral Angle
-27°
0° or 180° (Planar)
Matches bound conformation (-58°)
Energy to Bioactive Angle
1.98 kcal/mol
3.71 kcal/mol
Lower energy penalty for binding
Key Hydrophobic Contacts
Val203, Val297, Asn263
Weaker/absent
Enhanced binding affinity & specificity
H-Bonding (Carboxamide)
Val207, Leu209, Asn263
Similar, but weaker overall binding
Necessary but insufficient alone
MIC (S. aureus)
0.25–1 µg/mL (e.g., TXH9179)
>16–100 µg/mL
Dramatic potency improvement
The structural evolution underscores 2,6-difluoro-4-hydroxybenzamide’s potential as a versatile chemical scaffold. Its synthesis from commercially available 2,6-difluoro-4-hydroxybenzoic acid (CAS: 214917-68-7) via acid chloride formation followed by amidation offers access to further derivatives for probing FtsZ inhibition and optimizing antibacterial profiles [5][6][9]. Future research will likely explore modifications at the 4-position and linker optimization to improve spectrum, potency, and drug-like properties against evolving bacterial threats.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.